molecular formula C7H6Cl2O B1355528 2,3-Dichloro-4-methylphenol CAS No. 62609-00-1

2,3-Dichloro-4-methylphenol

Cat. No.: B1355528
CAS No.: 62609-00-1
M. Wt: 177.02 g/mol
InChI Key: MCCTUAKNFRUXLR-UHFFFAOYSA-N
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Description

Significance of Dichloromethylphenols in Advanced Chemical Research

Dichloromethylphenols are substituted phenolic compounds characterized by the presence of two chlorine atoms and a methyl group attached to the phenol (B47542) ring. The specific positioning of these substituents gives rise to various isomers, each with distinct chemical and physical properties. These compounds are significant in several areas of chemical research:

Synthetic Intermediates: The reactivity of the aromatic ring and the hydroxyl group, influenced by the electron-withdrawing nature of the chlorine atoms, makes dichloromethylphenols valuable precursors in the synthesis of more complex molecules. They serve as building blocks for agrochemicals, pharmaceuticals, and dyes. For instance, the related compound 2,6-dichloro-4-methylphenol (B86849) is a key intermediate in the production of the fungicide tolclofos-methyl.

Probes for Mechanistic Studies: The varied electronic and steric environments of different dichloromethylphenol isomers provide a platform for studying reaction mechanisms. Researchers can investigate how the positions of the chloro and methyl groups affect electrophilic aromatic substitution, oxidation reactions, and other chemical transformations.

Environmental and Toxicological Research: Chlorinated phenols are a class of compounds that can be formed as disinfection byproducts during water treatment processes. Their potential environmental persistence and toxicological effects are areas of active investigation. solubilityofthings.comontosight.ai Studying specific isomers like dichloromethylphenols helps in understanding structure-activity relationships related to their environmental fate and biological impact. imist.maresearchgate.net

The table below provides a comparative overview of some dichloromethylphenol isomers and related compounds, highlighting their key identifiers.

Compound NameCAS NumberMolecular FormulaIUPAC Name
2,3-Dichloro-4-methylphenol33963-35-8C₇H₆Cl₂OThis compound
2,4-Dichloro-3-methylphenolNot AvailableC₇H₆Cl₂O2,4-dichloro-3-methylphenol
2,5-Dichloro-4-methylphenol38946-60-0C₇H₆Cl₂O2,5-dichloro-4-methylphenol
2,6-Dichloro-4-methylphenol2432-12-4C₇H₆Cl₂O2,6-dichloro-4-methylphenol
3,5-Dichloro-4-methylphenolNot AvailableC₇H₆Cl₂O3,5-dichloro-4-methylphenol

Current Research Trajectories and Knowledge Gaps Pertaining to this compound

While the broader class of dichloromethylphenols has received some attention, research specifically focused on the this compound isomer is less extensive. Current research trajectories and notable knowledge gaps include:

Synthesis and Characterization: While the compound is commercially available, detailed studies on optimized and scalable synthetic routes for this compound are not widely published. sigmaaldrich.com Comprehensive characterization data, including detailed spectroscopic analysis (NMR, IR, MS), is crucial for its unambiguous identification and for facilitating further research. The available data for related isomers, such as 2-chloro-4-methylphenol (B1207291) and 2,6-dichloro-4-methylphenol, suggests that techniques like 1D and 2D NMR, GC-MS, and FTIR would be invaluable for a thorough characterization of the 2,3-dichloro isomer. nih.govchemicalbook.com

The following table summarizes some of the known properties of this compound.

PropertyValue
CAS Number 33963-35-8
Molecular Formula C₇H₆Cl₂O
Molecular Weight 177.03 g/mol
IUPAC Name This compound
InChI Key MCCTUAKNFRUXLR-UHFFFAOYSA-N
Physical Form Solid
Purity 95%

Reactivity and Mechanistic Studies: There is a significant gap in the understanding of the specific reactivity of this compound. Research is needed to explore its behavior in various organic reactions, such as electrophilic substitution, nucleophilic substitution on the aromatic ring (if feasible), and reactions involving the phenolic hydroxyl group. Such studies would elucidate the directing effects of the ortho- and meta-chlorine atoms in conjunction with the para-methyl group.

Potential Applications: The potential applications of this compound remain largely unexplored. Given the utility of other chlorinated phenols, research could be directed towards its potential as a precursor for novel agrochemicals, flame retardants, or as a scaffold for the development of new pharmaceutical agents. The structural similarity to compounds used in solid-phase organic synthesis suggests another possible avenue for investigation. nih.gov

Environmental and Biological Studies: There is a lack of data on the environmental fate, persistence, and potential toxicity of this compound. nih.gov Investigating its biodegradability, potential for bioaccumulation, and its effects on various organisms is crucial, especially if its industrial production or environmental formation increases. researchgate.net Techniques like effect-directed analysis could be employed to identify and characterize its potential toxicological impact. ufz.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCTUAKNFRUXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487259
Record name Phenol, dichloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62609-00-1
Record name Phenol, dichloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Methodologies for Research on 2,3 Dichloro 4 Methylphenol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the selective separation and quantification of 2,3-Dichloro-4-methylphenol from various matrices. Both gas and liquid chromatography offer distinct advantages depending on the sample complexity and analytical objectives.

Gas Chromatography (GC) Coupled with Diverse Detection Modes (e.g., FID, ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and is based on the required sensitivity and selectivity of the analysis.

Flame Ionization Detector (FID): FID is a widely used detector for organic compounds. While it provides good sensitivity for many organic analytes, its response to halogenated compounds like this compound can be less pronounced compared to other detectors. Analysis of underivatized phenols can be performed using GC-FID. settek.comepa.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as the chlorine atoms in this compound. gcms.cz This makes GC-ECD an excellent choice for trace-level analysis of this compound in environmental samples. The detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only high sensitivity but also structural information, leading to definitive identification of this compound. The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for the compound that serves as a chemical fingerprint. This is particularly useful in complex matrices where interferences may be present.

Detector Principle of Operation Applicability to this compound
Flame Ionization Detector (FID)Analyte is burned in a hydrogen-air flame, producing ions that generate a current.Suitable for general detection of organic compounds; may have lower sensitivity for halogenated phenols.
Electron Capture Detector (ECD)Detects compounds with electronegative atoms (e.g., halogens) that capture thermal electrons.Highly sensitive for detecting the chlorine atoms in this compound, ideal for trace analysis.
Mass Spectrometry (MS)Molecules are ionized, and the resulting ions are separated by their mass-to-charge ratio.Provides definitive identification and quantification, even in complex samples.

Liquid Chromatography (LC) with High-Resolution Detection (e.g., UV, APCI-MS)

Liquid chromatography is well-suited for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common approach.

Ultraviolet (UV) Detection: UV detectors are widely used in LC. This compound possesses chromophores that absorb UV light, allowing for its detection. The wavelength of maximum absorbance should be selected for optimal sensitivity.

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): APCI is an ionization technique suitable for a wide range of compounds, including those with moderate polarity and volatility. In the context of LC-MS, APCI has demonstrated superiority in terms of ion intensity and consistency for the analysis of some phenolic compounds. researchgate.net For compounds like tocopherols, APCI in negative ion mode was found to be more efficient, producing deprotonated pseudo-molecular ions. slu.se This suggests that LC-APCI-MS could be a robust method for the sensitive and selective determination of this compound.

Sample Preparation and Extraction Strategies for Complex Matrices

The effective extraction and pre-concentration of this compound from complex matrices such as soil, water, and biological tissues are critical for accurate and reliable analytical results.

Advanced Extraction Methods (e.g., Microwave-Assisted Extraction)

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting organic compounds from solid and semi-solid samples. researchgate.net This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. MAE offers several advantages over traditional extraction methods, including reduced extraction time, lower solvent consumption, and higher extraction efficiency. researchgate.netnih.gov The MAE process for phenolic compounds can be optimized by adjusting parameters such as solvent type, extraction time, and temperature. rsc.orgmdpi.comnih.gov For instance, a study on the extraction of phenol (B47542) and methylphenol isomers from soil utilized a hexane-acetone solvent mixture and optimized the extraction temperature and solvent volume to achieve rapid and efficient extraction. rsc.org

Parameter Influence on Extraction Efficiency Typical Range for Phenolic Compounds
Solvent ChoiceThe polarity and solubility of the target analyte in the solvent are crucial.Mixtures of polar and non-polar solvents (e.g., hexane-acetone, ethanol-water). rsc.orgnih.gov
Extraction TimeSufficient time is needed for the solvent to penetrate the matrix and dissolve the analyte.Typically in the range of a few minutes. nih.gov
TemperatureHigher temperatures increase the solubility and diffusion rate of the analyte.Dependent on the solvent boiling point and analyte stability.
Solvent-to-Solid RatioAn adequate amount of solvent is necessary to ensure complete extraction.Varies depending on the sample matrix and analyte concentration.

Derivatization Techniques for Enhanced Chromatographic Performance

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method. For GC analysis of phenols like this compound, derivatization can improve volatility, thermal stability, and detectability. researchgate.net Common derivatization strategies for phenols include:

Alkylation: This involves replacing the acidic proton of the hydroxyl group with an alkyl group. Methylation is a common form of alkylation.

Acylation: This process introduces an acyl group to the phenolic hydroxyl group.

Silylation: This involves the replacement of the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net

These techniques can enhance the chromatographic peak shape and improve the sensitivity of the analysis, particularly when using detectors like FID or MS. researchgate.net For instance, the derivatization of phenols with pentafluorobenzyl bromide (PFBBr) allows for highly sensitive detection using an electron capture detector (ECD). settek.comepa.gov

Spectroscopic and Diffraction-Based Characterization Methods

Advanced analytical methodologies are indispensable for the comprehensive characterization of this compound. These techniques provide detailed information regarding its molecular structure, functional groups, electronic properties, crystalline arrangement, and metabolic fate. The following sections detail the application of key spectroscopic and diffraction-based methods in the research of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment.

¹H NMR: The proton NMR spectrum of this compound would reveal distinct signals corresponding to the different types of protons. The methyl group protons (-CH₃) would appear as a singlet, while the two aromatic protons would exhibit signals whose chemical shifts are influenced by the surrounding chloro, hydroxyl, and methyl substituents. The hydroxyl (-OH) proton would also produce a characteristic signal, which can be confirmed by deuterium (B1214612) exchange experiments.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show seven distinct signals: one for the methyl carbon, and six for the aromatic carbons, each with a unique chemical shift due to the varied electronic environments created by the substituents.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the precise connectivity of the molecular framework. These methods are crucial for confirming the substitution pattern on the phenol ring, which can be ambiguous from 1D spectra alone.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, helping to map which protons are adjacent in the structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations (typically over two or three bonds) between carbon and proton atoms, which is vital for piecing together the entire molecular skeleton and confirming the positions of quaternary (non-protonated) carbons relative to nearby protons. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic C-HC5-H~6.8 - 7.2~115 - 130Chemical shift influenced by adjacent chloro and methyl groups.
Aromatic C-HC6-H~7.0 - 7.4~125 - 140Chemical shift influenced by adjacent hydroxyl and chloro groups.
Methyl (-CH₃)-~2.2 - 2.4~15 - 25Typically appears as a singlet in the ¹H spectrum.
Hydroxyl (-OH)-~4.5 - 6.0-Broad singlet, position is solvent-dependent; confirmed by D₂O exchange.
Aromatic C-OHC1-~150 - 160Quaternary carbon, deshielded by the oxygen atom.
Aromatic C-ClC2-~120 - 135Quaternary carbon, influenced by both Cl and OH groups.
Aromatic C-ClC3-~125 - 140Quaternary carbon, influenced by Cl and methyl groups.
Aromatic C-CH₃C4-~130 - 145Quaternary carbon, attached to the methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The resulting FT-IR spectrum provides a unique molecular "fingerprint" that is characteristic of the compound. For this compound, the spectrum would display distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational modes expected in the FT-IR spectrum include:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1260 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond vibrations typically occur in the fingerprint region, generally between 600-800 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H StretchPhenolic -OH3200 - 3600Strong, Broad
C-H Stretch (Aromatic)Ar-H3010 - 3100Medium to Weak
C-H Stretch (Aliphatic)-CH₃2850 - 2960Medium
C=C Stretch (Aromatic)Aromatic Ring1450 - 1600Medium to Strong, Multiple Bands
C-O StretchPhenolic C-O1200 - 1260Strong
C-Cl StretchAr-Cl600 - 800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet range, typically between 250 and 300 nm. ukm.my The precise position of the maximum absorbance (λmax) and the intensity of the absorption are influenced by the substituents on the benzene (B151609) ring. The hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. The solvent used for the analysis can also influence the spectrum, particularly for phenolic compounds, due to solvent-solute interactions and potential shifts in pH. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic TransitionTypical Wavelength Range (nm) for Substituted PhenolsExpected λmax (nm)Notes
π → π*260 - 290~275 - 285The primary absorption band for the substituted aromatic ring. Position is influenced by the combined electronic effects of the Cl, OH, and CH₃ groups.

X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and how it packs within a crystal lattice.

Table 4: Illustrative Crystallographic Data for a Related Chlorophenol Derivative

ParameterExample Value (for C₁₅H₁₄ClNO) nih.govDescription
Chemical FormulaC₁₅H₁₄ClNOThe elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicThe basic geometric shape of the unit cell.
Space GroupP2₁/nThe set of symmetry operations describing the crystal.
Unit Cell Dimensionsa = 12.1875 Å, b = 7.4438 Å, c = 14.3141 Å, β = 101.549°The lengths and angles of the repeating unit cell.
Volume (V)1272.30 ųThe volume of the unit cell.
Molecules per Unit Cell (Z)4The number of molecules within one unit cell.

Note: This data is for 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol and serves as an example of the parameters determined in an X-ray diffraction study. nih.gov

Mass Spectrometry for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of a compound and for identifying its metabolites at trace levels. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for analyzing complex biological matrices. nih.gov

In the analysis of this compound, mass spectrometry would first confirm its molecular weight (176.00 g/mol for C₇H₆Cl₂O). A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion ([M]⁺˙) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a distinctive cluster of peaks at m/z values corresponding to the different combinations of these isotopes (e.g., [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙) with a predictable intensity ratio. nist.gov

For metabolite identification, high-resolution mass spectrometry (HRMS) is employed to accurately determine the mass of potential metabolites, allowing for the prediction of their elemental formulas. ijpras.com Common metabolic transformations for phenolic compounds include hydroxylation, glucuronidation, and sulfation. These biotransformations result in specific mass increases from the parent drug. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification. ixcela.com

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺˙ (C₇H₆³⁵Cl₂O)175.97Molecular ion with two ³⁵Cl isotopes.
[M+2]⁺˙ (C₇H₆³⁵Cl³⁷ClO)177.97Molecular ion with one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺˙ (C₇H₆³⁷Cl₂O)179.97Molecular ion with two ³⁷Cl isotopes.
[M-CH₃]⁺160.97Fragment resulting from the loss of a methyl group.
[M-Cl]⁺141.01Fragment resulting from the loss of a chlorine atom.

Table 6: Common Metabolic Transformations and Corresponding Mass Changes

Metabolic ReactionMass Change (Da)Description
Hydroxylation+15.99Addition of a hydroxyl group (-OH).
Glucuronidation+176.03Conjugation with glucuronic acid.
Sulfation+79.96Conjugation with a sulfate (B86663) group.

Computational and Theoretical Studies of 2,3 Dichloro 4 Methylphenol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio methods solve the Schrödinger equation (or its approximations) to provide detailed information on molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. karazin.ua It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study larger and more complex molecules. karazin.ua

In the context of substituted phenols, DFT is used to calculate key electronic properties that dictate reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally implies higher reactivity. ijcce.ac.ir For similar chlorinated phenol (B47542) compounds, DFT calculations have been employed to analyze molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, studies on related molecules show that the negative potential is often localized around the oxygen atom of the hydroxyl group and the chlorine atoms, indicating these are potential sites for interaction with electrophiles. ijcce.ac.irresearchgate.net

Parameter Significance in DFT Studies
HOMO EnergyRelates to the ability to donate an electron.
LUMO EnergyRelates to the ability to accept an electron.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps charge distribution to predict reactive sites.
Mulliken ChargesQuantifies the partial charge on each atom in the molecule. karazin.ua

This table outlines key electronic parameters typically calculated using DFT to assess molecular reactivity and structure.

A crucial first step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. karazin.ua For aromatic compounds like 2,3-dichloro-4-methylphenol, DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used to find this optimized geometry. karazin.uaresearchgate.net

Following optimization, vibrational analysis is performed. This involves calculating the frequencies of the normal modes of vibration. The results serve two main purposes:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum, not a transition state.

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific spectral bands to particular molecular motions, such as O-H stretching, C-Cl stretching, or bending of the methyl group. researchgate.netresearchgate.net For related substituted phenols, these computational predictions have proven essential for interpreting complex vibrational spectra. researchgate.net

Computational Step Purpose Typical Output
Geometry OptimizationTo find the lowest energy (most stable) molecular structure.Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles.
Vibrational AnalysisTo confirm the nature of the stationary point and predict vibrational spectra.List of vibrational frequencies (cm⁻¹), IR intensities, Raman activities.

This table summarizes the standard workflow for geometry optimization and vibrational analysis in computational chemistry.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). nih.govjst.go.jp These models are invaluable in fields like environmental science and drug discovery for predicting the properties of new or untested chemicals, thereby saving time and resources. nih.govfrontiersin.org

QSPR models are developed to predict essential physicochemical properties that govern a molecule's behavior and fate. documentsdelivered.com For a compound like this compound, key parameters include:

Log P (Octanol-Water Partition Coefficient): Represents the hydrophobicity of the molecule, which influences its environmental distribution and biological uptake. jst.go.jp

Aqueous Solubility: Determines the concentration of the compound that can dissolve in water. documentsdelivered.com

pKa: Indicates the acidity of the phenolic hydroxyl group, which affects the molecule's ionization state at different pH values. jst.go.jp

Vapor Pressure and Boiling Point: Important for assessing the compound's volatility. documentsdelivered.com

These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally measured property values for a series of related compounds. jst.go.jp

A critical challenge in developing robust QSAR/QSPR models is selecting the most relevant molecular descriptors from a vast pool of calculated possibilities. nih.govnih.gov Including irrelevant or redundant descriptors can lead to overly complex models that are prone to overfitting and have poor predictive power. researchgate.net Feature selection algorithms are employed to identify the optimal subset of descriptors. nih.gov

Commonly used feature selection techniques include:

Stepwise Regression: Descriptors are iteratively added (forward selection) or removed (backward elimination) from the model based on their statistical significance. nih.gov

Genetic Algorithms: Inspired by natural evolution, these algorithms "evolve" a population of models to find the one with the best combination of descriptors. nih.gov

Ant Colony and Particle Swarm Optimization: These are swarm intelligence methods that simulate the collective behavior of insects or animals to find optimal solutions. nih.gov

The goal of these algorithms is to create a statistically significant and predictive model that is also mechanistically interpretable. nih.gov

Algorithm Type Description
Filter MethodsFeatures are selected based on their intrinsic properties, independent of the learning algorithm. researchgate.net
Wrapper MethodsThe learning algorithm is used as a "black box" to score subsets of features based on their predictive power.
Embedded MethodsFeature selection is an integral part of the model training process. researchgate.net
Hybrid MethodsCombine aspects of filter and wrapper methods to improve efficiency and performance.

This table categorizes different approaches to feature selection in QSAR/QSAR model development.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule within a larger system, such as in a solvent or interacting with other molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can provide insights into several key areas:

Solvation: Understanding how the molecule interacts with water or other solvent molecules, including the formation and dynamics of hydrogen bonds involving the phenolic hydroxyl group.

Aggregation: Simulating how multiple molecules of this compound might interact with each other in a condensed phase. This can reveal information about intermolecular forces like hydrogen bonding, π–π stacking between aromatic rings, and halogen bonding involving the chlorine atoms.

Crystal Packing: MD simulations can be used to predict how molecules arrange themselves in a crystal lattice, which is governed by a delicate balance of intermolecular forces. mdpi.com Studies on similar phenols have successfully used MD to understand crystal habits. mdpi.com

These simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov

Reaction Mechanism Simulations (e.g., degradation pathways, catalytic processes)

Computational and theoretical studies provide significant insights into the reaction mechanisms of this compound, particularly concerning its degradation pathways. While specific simulation studies exclusively on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from broader computational studies on chlorinated phenols. These studies utilize quantum chemistry calculations to model reaction energetics and pathways, offering a foundational understanding of the compound's reactivity and fate in various environments.

One of the primary areas of investigation for chlorinated phenols is their thermal degradation, which is crucial for understanding their behavior in combustion processes and their potential to form more toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov The initial step in many degradation pathways is the formation of a chlorophenoxy radical through the dissociation of the phenolic hydrogen. nih.gov

Ab initio studies have systematically examined the stability and reactivity of all 19 congeners of chlorophenol, providing a framework for understanding dichlorinated phenols. nih.gov These computational models have investigated several key degradation pathways. nih.gov

Four primary degradation pathways for chlorinated phenols have been computationally investigated:

Unimolecular decomposition via O-H bond scission. nih.gov

Abstraction of the hydroxyl hydrogen by an atomic hydrogen (H). nih.gov

Displacement of the hydroxyl group by an atomic hydrogen (H) to form substituted benzenes. nih.gov

Abstraction of the hydroxyl hydrogen by a hydroxyl radical (•OH). nih.gov

The energetics of these reactions, specifically the change in reaction energy (ΔErxn), are critical in determining the favorability of each pathway. While specific values for this compound are not available, the data for a closely related compound, 2,3-dichlorophenol (B42519), from comprehensive ab initio studies can serve as a reference. These theoretical calculations provide valuable estimates for the energy changes associated with these fundamental degradation reactions.

Below is a table summarizing the calculated reaction energies for the degradation pathways of a representative dichlorophenol, which helps in understanding the likely behavior of this compound.

Reaction Pathway Reactants Products Calculated ΔErxn (kcal/mol) *
Hydrogen Abstraction by H2,3-Dichlorophenol + H2,3-Dichlorophenoxy radical + H₂-21.5
OH Group Displacement by H2,3-Dichlorophenol + H1,2-Dichlorobenzene + •OH16.5
Hydrogen Abstraction by •OH2,3-Dichlorophenol + •OH2,3-Dichlorophenoxy radical + H₂O-33.9
Note: Data is for 2,3-dichlorophenol as a proxy for this compound, based on comprehensive ab initio studies of chlorinated phenol congeners. The negative values indicate exothermic reactions, while positive values indicate endothermic reactions.

These computational studies suggest that the formation of chlorophenoxy radicals is a key initial step in the degradation of chlorinated phenols. nih.gov The stability of these radicals makes them persistent and key intermediates in the formation of other toxic compounds. nih.gov The reaction energies indicate that hydrogen abstraction, particularly by a hydroxyl radical, is a highly favorable exothermic process. nih.gov This is a critical insight for understanding the atmospheric and aqueous degradation of such compounds, where hydroxyl radicals are common reactive species.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 2,3-Dichloro-4-methylphenol in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Calibrate instruments using certified reference standards (e.g., EPA Method 625/8270B) to ensure accuracy. For trace analysis, employ solid-phase extraction (SPE) to concentrate samples and reduce matrix interference .
  • Validation : Include internal standards (e.g., deuterated analogs) to correct for recovery variations. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios ≥3 and ≥10, respectively .

Q. How can the thermal stability of this compound be experimentally determined under storage conditions?

  • Experimental Design : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store samples at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation via HPLC. Compare results to OECD Guideline 113 for chemical stability testing .
  • Data Interpretation : Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf life at standard storage temperatures (25°C). Note that chlorine substituents may enhance thermal stability compared to non-halogenated phenols .

Advanced Research Questions

Q. How do substituent positions (2,3-dichloro vs. 4-methyl) influence the environmental persistence of this compound?

  • Mechanistic Insight : The ortho/para chlorine substituents increase resistance to microbial degradation due to steric hindrance and electron-withdrawing effects. Use OECD 301/302 biodegradation tests to compare half-lives in soil/water systems. The methyl group at position 4 may slightly enhance solubility, offsetting persistence .
  • Contradiction Resolution : Conflicting data on biodegradation rates (e.g., from OECD vs. EPA studies) may arise from differences in microbial consortia or pH conditions. Validate findings using site-specific microcosm experiments .

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

  • Approach : Conduct a systematic literature review using databases like PubMed and TOXCENTER, filtering by assay type (e.g., acute vs. chronic) and model organisms. Cross-reference with the Agency for Toxic Substances and Disease Registry (ATSDR) profiles for chlorophenols to identify consensus values .
  • Case Example : Discrepancies in LC50 values for aquatic organisms may stem from variations in exposure duration or water hardness. Replicate assays under standardized OECD 203/210 conditions and report full experimental parameters (pH, temperature, dissolved oxygen) .

Q. How can computational modeling predict the reaction pathways of this compound in advanced oxidation processes (AOPs)?

  • Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Cl and C-CH3 bonds. Pair with kinetic modeling (e.g., QSAR) to simulate hydroxyl radical attack priorities. Validate predictions using LC-MS/MS to identify degradation intermediates (e.g., quinones or chlorinated byproducts) .
  • Data Integration : Compare computational results with experimental AOP outcomes (e.g., UV/H2O2 systems) to refine model accuracy. Note that meta-chlorine positions may slow degradation due to resonance stabilization .

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